![molecular formula C22H28N4O3S2 B12156923 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156923.png)
2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidin-5-ylidene and ethoxypropylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool compound for studying biological processes.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidin-4-one derivatives with different substituents. These compounds may share similar chemical properties and biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in research and development.
Biological Activity
The compound 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic derivative that combines elements of thiazolidinones and pyrimidines. This article reviews its biological activities, particularly in anticancer and antimicrobial domains, drawing from diverse research findings.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazolidinone derivatives. For instance, compounds containing thiazolidinone moieties have shown significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of several thiazolidinone derivatives against glioblastoma and lung cancer cell lines. The results indicated that modifications to the thiazolidinone scaffold could enhance biological activity. For example, a derivative similar to our compound exhibited an IC50 value of 0.72 µM against A549 lung cancer cells, demonstrating promising efficacy comparable to established chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Thiazolidinone A | A549 | 0.72 | |
Doxorubicin | A549 | 1.10 | |
Thiazolidinone B | MCF7 | 1.10 |
The anticancer activity is believed to be mediated through multiple mechanisms, including:
- Inhibition of cell proliferation : Thiazolidinones disrupt the cell cycle, leading to apoptosis in malignant cells.
- EGFR Inhibition : Some derivatives have shown significant inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy .
Antimicrobial Activity
Beyond anticancer properties, thiazolidinone derivatives are also being explored for their antimicrobial potential. Research suggests that modifications to the compound can enhance its efficacy against various bacterial strains.
Case Study: Antimicrobial Evaluation
In a comparative study, thiazolidinone derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated varying degrees of antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 32 µg/mL .
Properties
Molecular Formula |
C22H28N4O3S2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H28N4O3S2/c1-3-5-7-13-26-21(28)17(31-22(26)30)15-16-19(23-11-9-14-29-4-2)24-18-10-6-8-12-25(18)20(16)27/h6,8,10,12,15,23H,3-5,7,9,11,13-14H2,1-2H3/b17-15- |
InChI Key |
FFXWWLIGAKTRBD-ICFOKQHNSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOCC)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOCC)SC1=S |
Origin of Product |
United States |
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